5-(Furan-2-yl)nicotinic acid
Overview
Description
5-(Furan-2-yl)nicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring attached to a nicotinic acid moiety
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their reactivity . They have been used in the synthesis of new drugs due to the remarkable therapeutic efficacy of furan-related medicines .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways due to their reactivity .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Analysis
Biochemical Properties
5-(Furan-2-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular redox reactions. The interaction between this compound and these enzymes can modulate their activity, thereby influencing metabolic pathways and energy production within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain kinases, which play a role in cell cycle regulation . This inhibition can result in altered cell cycle progression and potentially induce apoptosis in cancer cells. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained modulation of cellular pathways, which can lead to adaptive responses or cellular toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell survival. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate (NADP)-dependent oxidoreductases, which are essential for maintaining cellular redox balance . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, thereby influencing its biochemical interactions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-bromo-5-nitrofuran and involves the use of phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Nitric acid can be used for the oxidation of furan derivatives.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products:
Oxidation: Furan derivatives such as 2-furoic acid.
Reduction: Amino derivatives of the furan ring.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-(Furan-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
2-Furoic Acid: A simpler furan derivative with similar oxidation properties.
Nicotinic Acid: The parent compound, which lacks the furan ring but shares the nicotinic acid moiety.
Furan-2-carboxylic Acid: Another furan derivative with a carboxylic acid group.
Uniqueness: 5-(Furan-2-yl)nicotinic acid is unique due to the combination of the furan ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(furan-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWRLRMUNJGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629585 | |
Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-84-2 | |
Record name | 5-(2-Furanyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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